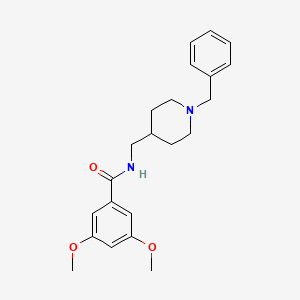![molecular formula C10H11ClN4O2S2 B2939499 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338409-61-3](/img/structure/B2939499.png)
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, has been reported in various studies . These compounds are usually synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The reactions are often monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is characterized by the presence of a 1,2,4-triazole ring . This ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to undergo various types of reactions, including electrophilic substitution and nucleophilic substitution .科学的研究の応用
Antimicrobial Activity
The triazole moiety, particularly the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, is known for its antimicrobial properties . This compound, with its sulfonamide group, could potentially be used to develop new antimicrobial agents that are effective against resistant strains of bacteria. Research could explore its efficacy across different bacterial species and the mechanism by which it inhibits microbial growth.
Anti-inflammatory Applications
Compounds with a triazole ring have been associated with anti-inflammatory activities . The specific compound could be investigated for its potential to reduce inflammation in various medical conditions, such as arthritis or inflammatory bowel disease. Studies could focus on its interaction with inflammatory pathways and cytokines.
Antifungal Uses
The presence of the triazole and sulfanyl groups suggests that this compound may have antifungal applications . It could be studied as a treatment for fungal infections, including those affecting the skin or internal organs. Its effectiveness against common and opportunistic fungi could be a significant area of research.
Anticancer Potential
Triazoles are also recognized for their anticancer properties . This compound could be examined for its ability to inhibit the growth of cancer cells. Research could include screening against various cancer cell lines, understanding its mode of action, and determining its potential as a chemotherapeutic agent.
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s structural similarity to known antioxidants suggests it could be a candidate for reducing oxidative stress . Studies could assess its capacity to scavenge free radicals and protect DNA from oxidative damage.
Chemical Synthesis and Drug Design
The compound’s unique structure makes it a valuable intermediate in chemical synthesis . It could be used to create a variety of derivatives with potential pharmacological activities. Its role in drug design could be explored, particularly in the development of new drugs with improved efficacy and safety profiles.
作用機序
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to have diverse biological activities. Compounds containing this moiety have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-triazole moiety affect pathways related to inflammation and immune response .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its structural components, it might have potential antimicrobial, antiviral, or anti-inflammatory effects .
将来の方向性
The future directions for the research on 1,2,4-triazole derivatives, including “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, involve the design and development of new biologically active compounds . This includes the discovery and development of more effective and potent antimicrobial agents .
特性
IUPAC Name |
4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHMQFRGIUDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)
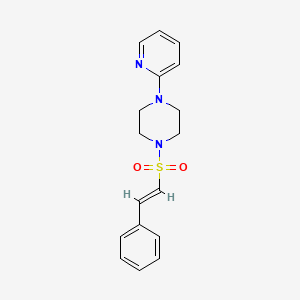
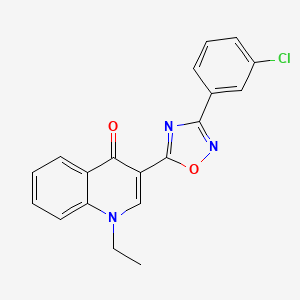
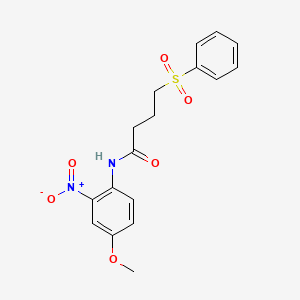
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2939426.png)
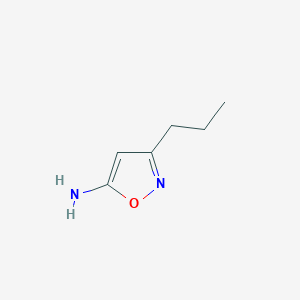
![6-Bromobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2939428.png)
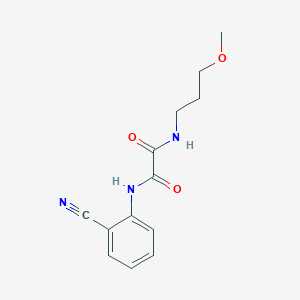
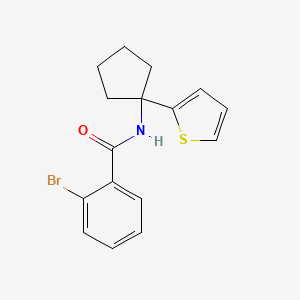
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)
![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)
